molecular formula C18H32O4 B13113080 Methyl6,12-dihydroxyheptadec-10-ynoate

Methyl6,12-dihydroxyheptadec-10-ynoate

Cat. No.: B13113080
M. Wt: 312.4 g/mol
InChI Key: WBJFQASQHASJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6,12-dihydroxyheptadec-10-ynoate is a methyl ester featuring a 17-carbon chain (heptadec) with hydroxyl groups at positions 6 and 12, an alkyne bond at position 10, and a terminal methyl ester group. For instance, methyl esters with hydroxylation at specific positions (e.g., ’s Methyl 2-hydroxydodecanoate and Methyl 3-hydroxytetradecanoate) are known for roles in lipid metabolism and antimicrobial activity .

Properties

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

methyl 6,12-dihydroxyheptadec-10-ynoate

InChI

InChI=1S/C18H32O4/c1-3-4-6-11-16(19)12-7-5-8-13-17(20)14-9-10-15-18(21)22-2/h16-17,19-20H,3-6,8-11,13-15H2,1-2H3

InChI Key

WBJFQASQHASJEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C#CCCCC(CCCCC(=O)OC)O)O

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of Methyl6,12-dihydroxyheptadec-10-ynoate involves several steps. One common approach is through the reaction of a terminal alkyne with a carboxylic acid derivative (such as an ester or acid chloride) followed by reduction of the resulting intermediate.

    Reaction Conditions: Specific reaction conditions vary depending on the chosen synthetic route, but typically involve suitable solvents, catalysts, and temperature control.

    Industrial Production: While not widely produced industrially, small-scale synthesis can be achieved in research laboratories.

  • Chemical Reactions Analysis

      Reactivity: Methyl6,12-dihydroxyheptadec-10-ynoate can undergo various chemical reactions due to its alkyne and hydroxyl groups.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and the functional groups involved.

  • Scientific Research Applications

      Biology and Medicine: Investigations into its biological activity, such as antimicrobial or anticancer properties, are ongoing.

      Industry: While not widely used, it may find applications in specialty chemicals or pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism by which Methyl6,12-dihydroxyheptadec-10-ynoate exerts its effects remains an area of research.
    • Potential molecular targets and pathways need further exploration.
  • Comparison with Similar Compounds

    Key Findings:

    Chain Length and Functional Group Impact: Methyl 6,12-dihydroxyheptadec-10-ynoate’s longer C17 chain and alkyne bond differentiate it from shorter esters like Methyl 2-hydroxydodecanoate (C12) and Methyl 3-hydroxytetradecanoate (C14) . The alkyne may enhance rigidity or reactivity compared to alkenes in Irisquinone or compound (7) . Hydroxylation at positions 6 and 12 contrasts with ’s compounds, where -OH groups are near the ester terminus (positions 2 or 3). This mid-chain hydroxylation could influence solubility or membrane interaction.

    Synthetic Methodology: The high-yield synthesis of compound (7) (99.8% purity via acid catalysis and extraction) suggests that similar strategies (e.g., selective hydroxylation and alkyne protection) might apply to Methyl 6,12-dihydroxyheptadec-10-ynoate. Chromatographic purification, as used for Irisquinone (87% purity) , would likely be critical due to the compound’s polarity from dual hydroxyl groups.

    Potential Bioactivity: While Irisquinone’s quinone structure confers redox activity , Methyl 6,12-dihydroxyheptadec-10-ynoate’s ester and hydroxyl groups may align it with ’s methyl esters, which are often associated with lipid signaling or antimicrobial properties .

    Notes and Limitations

    • Direct data on Methyl 6,12-dihydroxyheptadec-10-ynoate are absent in the provided evidence; comparisons are extrapolated from structural analogs.
    • Further experimental work is required to validate synthesis routes, physicochemical properties, and biological activity.
    • The alkyne moiety’s reactivity (absent in and compounds) presents both opportunities (e.g., bioconjugation) and challenges (stability during synthesis).

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.